![molecular formula C18H15ClN2OS B5568782 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

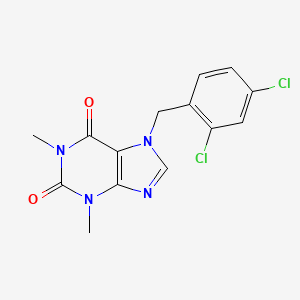

The synthesis of compounds closely related to "N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide" often involves complex chemical reactions. For example, the compound AZD4877, a kinesin spindle protein inhibitor, was identified through structure-activity relationship analysis, highlighting the intricate processes involved in synthesizing compounds with specific biological activities (Theoclitou et al., 2011). Similarly, the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide through the reaction of 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole showcases the detailed chemical synthesis techniques applicable to thiazole derivatives (Al Mamari et al., 2019).

Molecular Structure Analysis

The molecular structure and interactions of related compounds provide insight into the stability and reactivity of thiazole derivatives. For instance, the analysis of N-3-hydroxyphenyl-4-methoxybenzamide revealed the influence of intermolecular interactions on molecular geometry, which could be analogous to the compound (Karabulut et al., 2014).

Chemical Reactions and Properties

Thiocarbonyl ylides, formed from reactions involving thiobenzamide, can undergo 1,5-dipolar electrocyclization, leading to the formation of 4-amino-4,5-dihydro-1,3-thiazole derivatives. Such reactions demonstrate the reactivity of thiazole compounds under various conditions (Egli et al., 2007).

Physical Properties Analysis

The vibrational analysis and theoretical DFT investigations of similar compounds, like N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide, offer insights into their physical properties, including stability and conformational flexibility, which are crucial for understanding the behavior of thiazole derivatives (Aydın et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, can be inferred from studies on compounds with similar structures. For example, the synthesis and biological activity investigation of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide reveal the antimicrobial potential of thiazole derivatives (Patel & Dhameliya, 2010).

Applications De Recherche Scientifique

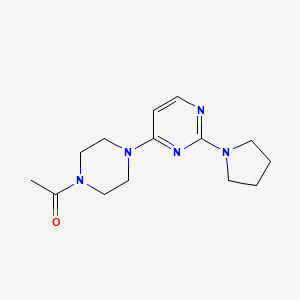

Pharmacological Evaluation and Anticonvulsant Activity

A series of compounds, including those related to N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide, were designed and evaluated for their anticonvulsant activities. These compounds exhibit binding affinity to benzodiazepine receptors, a pharmacophore associated with anticonvulsant effects. Some synthesized derivatives demonstrated significant anticonvulsant activity, showcasing their potential as lead compounds for the development of new anticonvulsant drugs (Faizi et al., 2017).

Antimicrobial Applications

Research into derivatives incorporating the thiazole ring, similar to N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide, has shown promising antimicrobial properties. A series of synthesized compounds were found to exhibit inhibitory action against a variety of bacterial and fungal strains, suggesting their potential in treating microbial diseases (Desai et al., 2013).

Anticancer Potential

The discovery of compounds structurally related to N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide has led to the identification of potential anticancer agents. For instance, AZD4877, a kinesin spindle protein inhibitor with a thiazolo[5,4-d]pyrimidin-6-yl moiety, has shown notable in vivo efficacy against cancer, indicating the potential therapeutic application of thiazole derivatives in oncology (Theoclitou et al., 2011).

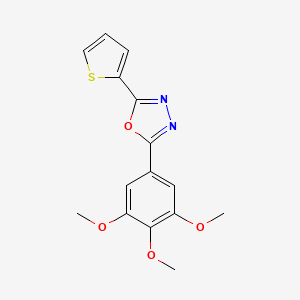

Synthesis and Evaluation of Thiazolidinedione Derivatives

Thiazolidinedione derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their pharmacological activities, including anti-hyperglycemic and anti-hyperlipidemic effects. These studies contribute to the understanding of the structure-activity relationship, furthering the development of new therapeutic agents (Shrivastava et al., 2016).

Thiazolides in Colorectal Tumor Cell Apoptosis

Thiazolides, a novel class of compounds including variations of the thiazole structure, have demonstrated the ability to induce apoptosis in colorectal tumor cells. These findings provide insights into the mechanisms of action of thiazolides and their potential application in cancer therapy (Brockmann et al., 2014).

Orientations Futures

Propriétés

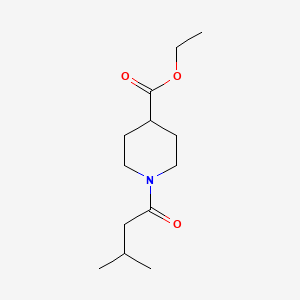

IUPAC Name |

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS/c1-12-6-8-13(9-7-12)17(22)21-18-20-11-15(23-18)10-14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKUFDCQWUMGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)

![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)

![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)

![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)

![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)

![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)